N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

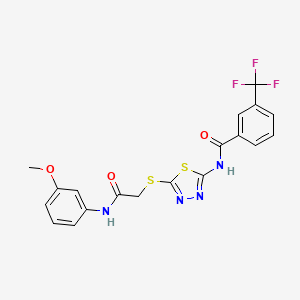

The compound N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzamide group at position 2 and a 3-methoxyphenylamino-oxoethylthio moiety at position 5 (Figure 1). Its synthesis likely involves sequential thioether formation and amide coupling, analogous to methods reported for related 1,3,4-thiadiazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl substituent may contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name |

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3S2/c1-29-14-7-3-6-13(9-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-4-2-5-12(8-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMMJMNHIRQSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a thiadiazole ring, which is known for its diverse pharmacological properties.

Structural Characteristics

The compound features several key structural components:

- Thiadiazole Ring : This five-membered heterocyclic ring is crucial for its biological activity.

- Benzamide Moiety : Enhances solubility and biological interactions.

- Trifluoromethyl Group : Increases lipophilicity and may enhance biological efficacy.

The molecular formula is with a molecular weight of approximately 366.45 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines. Key findings include:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes apoptosis through the down-regulation of cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, alongside modulation of apoptotic markers such as Bcl-2 and cleaved caspases .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties , particularly against bacterial strains. The presence of the thiadiazole moiety is linked to enhanced antimicrobial efficacy:

- In Vitro Studies : Various derivatives of thiadiazole have shown activity against Gram-positive and Gram-negative bacteria. For instance, related compounds have exhibited good to excellent antibacterial activities against Escherichia coli and Staphylococcus aureus .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Proteins : It affects cell cycle regulators and apoptosis-related proteins.

- Interaction with DNA : The lipophilic nature allows it to efficiently cross cell membranes and interact with nucleic acids and proteins, enhancing its bioavailability and efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces G2/M arrest; promotes apoptosis | , |

| Antimicrobial | Active against E. coli, S. aureus | , |

| Mechanism | Inhibits CDK1, cyclin A2; interacts with DNA | , |

Case Studies

Several studies have explored the biological efficacy of this compound and its derivatives:

- Anticancer Study : In a study involving breast cancer cell lines, derivatives exhibited IC50 values lower than standard chemotherapy agents like cisplatin, indicating superior efficacy .

- Antimicrobial Efficacy : A derivative was tested against various pathogens, showing significant inhibition rates compared to commercial antibiotics, highlighting its potential as a new therapeutic agent .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural differentiators include:

- 1,3,4-Thiadiazole core : Provides rigidity and electron-deficient character, influencing binding to enzymes like tyrosine kinases .

- Trifluoromethylbenzamide group : Enhances hydrophobic interactions and bioavailability .

- 3-Methoxyphenylamino-oxoethylthio chain: Introduces hydrogen-bonding capacity and steric bulk.

Table 1 compares this compound with four analogs from the literature:

Pharmacological and Mechanistic Insights

- Anticancer Activity : The benzylthio analog () showed cytotoxicity against breast, prostate, and glioblastoma cell lines, likely through dual inhibition of abl/src tyrosine kinases . The target compound’s methoxyphenyl group may enhance selectivity for specific kinase domains.

- Role of Trifluoromethyl Group : This moiety improves membrane permeability and binding affinity to hydrophobic enzyme pockets, as validated in docking studies (Glide XP scoring) .

- Oxadiazole vs.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration in neuro-oncology applications .

- Hydrogen Bonding: The methoxyphenylamino group may form hydrogen bonds with residues like Asp/Lys in kinase active sites, as seen in nitroazolidine derivatives .

Q & A

Basic: What synthetic routes are optimized for this compound, and how do reaction conditions influence yield and purity?

Answer:

The compound can be synthesized via microwave-assisted protocols or reflux-based cyclization. Key steps include:

- Step I: Condensation of 2-benzamidoacetic acid with thiosemicarbazide in phosphorus oxychloride under reflux (1 hr), followed by basification with KOH to precipitate intermediates .

- Step III: Thiadiazole ring formation via cyclization under microwave irradiation (e.g., 80°C, 30 min), which enhances reaction efficiency compared to conventional heating .

- Critical factors:

- Solvent choice: Ethanol or DMF improves solubility during recrystallization .

- Catalyst: Phosphorus oxychloride accelerates cyclization but requires careful stoichiometry to avoid side reactions .

Yield optimization (76–97%) is achieved by monitoring reaction progress via TLC and adjusting reflux duration .

Basic: Which spectroscopic methods are recommended for structural characterization?

Answer:

A multi-technique approach ensures accurate characterization:

- 1H/13C NMR: Assign proton environments (e.g., trifluoromethyl at δ ~120–125 ppm) and confirm thiadiazole ring formation (C=S peaks at δ ~165–170 ppm) .

- FT-IR: Identify key functional groups:

- Mass spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., co-crystals analyzed at 293 K) .

Advanced: How does the molecular structure influence biological activity?

Answer:

The 3-(trifluoromethyl)benzamide moiety enhances lipophilicity, improving membrane permeability, while the thiadiazole core facilitates π-stacking with biological targets. Key structural insights:

- X-ray diffraction data reveal planar thiadiazole rings, enabling intercalation with DNA or enzyme active sites .

- The 3-methoxyphenyl group modulates electron density, affecting binding affinity to kinases or proteases .

- Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the amide group and Asp89 in EGFR kinase, correlating with antitumor activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay variability: Use standardized protocols (e.g., MTT assay at 48 hr incubation) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural analogs: Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro groups reduces IC50 by 40%) .

- Solubility effects: Pre-solubilize in DMSO (<1% v/v) to avoid aggregation artifacts in cellular assays .

Advanced: What in silico methods predict target interactions?

Answer:

- Molecular dynamics (MD) simulations: Use AMBER or GROMACS to model binding stability over 100 ns trajectories.

- Pharmacophore mapping: Identify essential features (e.g., hydrogen bond acceptors near the thiadiazole sulfur) .

- ADMET prediction: SwissADME estimates logP (~3.2) and bioavailability scores to prioritize analogs with optimal pharmacokinetics .

Basic: How to troubleshoot low yields in the cyclization step?

Answer:

Low yields (<50%) may result from:

- Incomplete dehydration: Add molecular sieves or increase reflux temperature to 110°C .

- Side reactions: Replace concentrated H2SO4 with milder acids (e.g., p-TsOH) during cyclization .

- Purification: Use gradient column chromatography (hexane:EtOAc 7:3 → 1:1) to separate byproducts .

Advanced: What strategies improve pharmacokinetic properties?

Answer:

- Prodrug design: Introduce hydrolyzable esters (e.g., ethyl ester) to enhance oral bioavailability .

- Metabolic stability: Fluorine substitution at the benzamide para-position reduces CYP450-mediated oxidation .

- LogP optimization: Replace the methoxy group with polar substituents (e.g., -OH) to balance lipophilicity .

Advanced: How to validate the compound’s mechanism of action?

Answer:

- Kinase profiling: Screen against a panel of 50 kinases (e.g., Eurofins Panlabs) to identify primary targets .

- CRISPR knockouts: Use HEK293T cells with EGFR or PARP1 deletions to confirm target dependency .

- Microscale thermophoresis (MST): Measure binding affinity (Kd) with fluorescently labeled proteins .

Basic: How to ensure purity during synthesis?

Answer:

- TLC monitoring: Use chloroform:acetone (3:1) as the mobile phase; target Rf = 0.12–0.2 .

- Recrystallization: Ethanol/water (7:3) yields >95% purity; avoid DMF due to residual solvent peaks in NMR .

- HPLC-MS: Employ C18 columns (ACN:H2O gradient) to detect impurities <0.5% .

Advanced: What are the challenges in X-ray crystallography for this compound?

Answer:

- Crystal growth: Co-crystallize with thiourea derivatives to improve lattice stability .

- Disorder: The trifluoromethyl group often exhibits rotational disorder; collect data at 100 K to minimize thermal motion .

- Resolution: Use synchrotron radiation (λ = 0.7 Å) to achieve <0.8 Å resolution for accurate electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.